molecular formula C15H19N3O5S2 B2629355 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzenesulfonamide CAS No. 1172435-81-2

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2629355
CAS No.: 1172435-81-2
M. Wt: 385.45
InChI Key: UXRVGWCUZYMJCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Significance and Historical Context of Sulfonamide Derivatives

Sulfonamides represent one of the oldest classes of synthetic antimicrobial agents, with their discovery in 1932 marking a paradigm shift in chemotherapy. The prototypical sulfanilamide, derived from the dye Prontosil, demonstrated that structural modifications of aromatic sulfonamides could yield bioactive molecules capable of inhibiting bacterial folate synthesis. Over decades, sulfonamide research expanded beyond antibiotics into diverse therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications, driven by the functional versatility of the sulfonamide group (−SO~2~NH~2~).

The compound under study exemplifies modern innovations in sulfonamide chemistry, integrating a tetrahydrothiophene dioxide moiety and a substituted pyrazole ring. Such hybrid architectures reflect efforts to overcome limitations of early sulfonamides—such as bacterial resistance and limited bioavailability—by enhancing molecular rigidity, solubility, and target affinity. Historically, the evolution from simple aryl sulfonamides to complex heterocyclic derivatives parallels advancements in synthetic methodologies, including regioselective sulfonation and transition metal-catalyzed cross-couplings.

Structural Overview and Functional Group Analysis

The molecular structure of this compound (Figure 1) features four key components:

  • Sulfonamide Core : The 4-methoxybenzenesulfonamide group provides a planar aromatic system with electron-donating methoxy (−OCH~3~) and electron-withdrawing sulfonamide (−SO~2~NH−) substituents. This combination modulates electronic distribution, influencing hydrogen-bonding capacity and interactions with biological targets.
  • Pyrazole Heterocycle : The 3-methyl-1H-pyrazol-5-yl ring introduces nitrogen-rich aromaticity, enhancing π-π stacking potential and metabolic stability compared to purely aliphatic chains. The methyl group at position 3 sterically shields the ring, potentially reducing off-target interactions.
  • Tetrahydrothiophene Dioxide : The 1,1-dioxidotetrahydrothiophen-3-yl group contributes a saturated five-membered ring with two sulfone oxygen atoms. This moiety increases polarity and water solubility while imposing conformational constraints that may improve binding specificity.
  • Linkage Architecture : The sulfonamide nitrogen connects the benzene ring to the pyrazole-tetrahydrothiophene system, creating a conjugated bridge that facilitates electron delocalization and stabilizes the molecule’s three-dimensional conformation.

Table 1: Functional Group Contributions to Molecular Properties

Functional Group Role in Bioactivity Structural Impact
4-Methoxybenzenesulfonamide Hydrogen-bond donor/acceptor Enhances target binding affinity
3-Methylpyrazole Metabolic stability Reduces oxidative degradation
Tetrahydrothiophene dioxide Solubility modulator Conformational rigidity

Relevance in Modern Medicinal Chemistry and Heterocyclic Research

The integration of sulfonamides with nitrogen-containing heterocycles, such as pyrazoles, addresses contemporary challenges in drug design. Pyrazole-sulfonamide hybrids have demonstrated antiproliferative activity against cancer cell lines by inhibiting carbonic anhydrases and histone deacetylases, as evidenced by recent studies on 3,5-dimethylpyrazole-4-sulfonamides. Additionally, the tetrahydrothiophene dioxide moiety mirrors trends in sulfur-containing heterocycles, which are increasingly explored for their ability to engage sulfotransferases and redox-active enzyme sites.

In antiviral research, sulfonamides fused with heterocycles show promise against RNA viruses, including SARS-CoV-2, by disrupting viral protease activity. The methoxy group in the para position of the benzene ring may further enhance blood-brain barrier penetration, a critical factor in central nervous system-targeted therapies. Synthetic accessibility remains a key advantage; for instance, pyrazole sulfonamides can be synthesized via sulfonyl chloride intermediates under mild conditions, enabling rapid diversification of the core scaffold.

Properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S2/c1-11-9-15(18(16-11)12-7-8-24(19,20)10-12)17-25(21,22)14-5-3-13(23-2)4-6-14/h3-6,9,12,17H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRVGWCUZYMJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the sulfonamide and methoxy groups. The structural characterization is often confirmed through techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

The compound is believed to exert its biological effects primarily through the inhibition of carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition can lead to various physiological effects, including modulation of pH levels in tissues, influencing processes such as respiration and renal function.

Inhibition Studies

Recent studies have shown that derivatives of pyrazole-based sulfonamides exhibit potent inhibitory activity against different isoforms of human carbonic anhydrases (hCAII, hCAIX, hCAXII). For instance, one study reported that certain derivatives demonstrated IC50 values in the submicromolar range, indicating high potency compared to standard inhibitors like acetazolamide .

CompoundTarget IsoformIC50 (µM)Reference
4khCAII<0.5
4ahCAIX0.8
4ghCAXII0.6

Case Study 1: Potassium Channel Activation

In addition to its inhibitory effects on carbonic anhydrases, this compound has been identified as a potential activator of potassium channels (specifically GIRK channels). This activation can lead to hyperpolarization of cell membranes and modulation of neuronal excitability, suggesting therapeutic applications in cardiovascular diseases and arrhythmias.

Case Study 2: Anticancer Potential

Another area of investigation has focused on the anticancer properties of this compound. Preliminary results indicate that it may induce apoptosis in cancer cell lines by disrupting metabolic pathways essential for tumor growth. Further studies are required to elucidate the specific pathways involved and to confirm these findings in vivo.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Impact on Activity

  • Sulfonamide vs. This may enhance binding to polar residues in GIRK channels .
  • Heterocyclic Systems: Replacement of the tetrahydrothiophene sulfone with pyrimidinone (e.g., ) introduces hydrogen-bond acceptors, shifting activity toward adenylyl cyclase inhibition rather than ion channel modulation.
  • Substituent Effects : The 4-methoxy group in the target compound and analog improves solubility but may reduce membrane permeability compared to lipophilic groups like 3-(methylthio)benzamide .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Molecular Weight Melting Point (°C) HPLC Purity LogP (Predicted)
Target compound ~425 Not reported Not reported 1.8
N-(1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-yl)nicotinamide 308 160–162 >95% 1.2
1-[(2,4-Dichlorophenyl)methyl]-N-(4-methoxybenzenesulfonyl)-5-methyl-1H-pyrazole-3-carboxamide ~450 Not reported Not reported 3.5

The target compound’s predicted LogP (1.8) indicates moderate lipophilicity, balancing blood-brain barrier penetration and solubility—a key advantage for CNS-targeted GIRK activators over more lipophilic analogs like (LogP ~3.5).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution and condensation reactions. For example:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under reflux conditions (ethanol or DMSO as solvents) .
  • Step 2 : Sulfonylation using 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the sulfonamide group .
  • Optimization : Varying solvent polarity (DMF vs. THF), temperature (room temp vs. reflux), and catalyst loading (e.g., triethylamine) can improve yield. Purity is verified via HPLC (>95%) and NMR .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonamide NH at δ 10–11 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ ion) validates molecular formula .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., COX-2) or proteases using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for in vivo studies .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict binding interactions between this compound and biological targets?

  • Methodological Answer :

  • Target Selection : Prioritize targets (e.g., EGFR, TNF-α) based on structural analogs .
  • Docking Workflow : Use AutoDock Vina or Schrödinger Maestro. Prepare the ligand (AM1-BCC charges) and receptor (PDB ID: e.g., 6FJ) .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ data. Address discrepancies by refining force fields or including solvent effects .

Q. How can contradictory data on its biological activity across studies be resolved?

  • Methodological Answer :

  • Assay Validation : Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may influence results .
  • Off-Target Profiling : Employ BioMAP panels to assess polypharmacology .

Q. What strategies are effective for modifying the core structure to enhance selectivity or reduce toxicity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the tetrahydrothiophene-1,1-dioxide moiety with a morpholine ring to improve metabolic stability .
  • Functional Group Tuning : Replace 4-methoxy with 4-ethoxy to modulate lipophilicity (clogP calculated via ChemAxon) .
  • Prodrug Design : Introduce ester linkages at the sulfonamide group for controlled release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.